Indacaterol Impurity B

Description

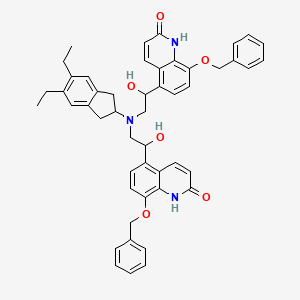

Structure

2D Structure

Properties

Molecular Formula |

C49H49N3O6 |

|---|---|

Molecular Weight |

775.9 g/mol |

IUPAC Name |

5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-[2-hydroxy-2-(2-oxo-8-phenylmethoxy-1H-quinolin-5-yl)ethyl]amino]-1-hydroxyethyl]-8-phenylmethoxy-1H-quinolin-2-one |

InChI |

InChI=1S/C49H49N3O6/c1-3-33-23-35-25-37(26-36(35)24-34(33)4-2)52(27-42(53)38-15-19-44(48-40(38)17-21-46(55)50-48)57-29-31-11-7-5-8-12-31)28-43(54)39-16-20-45(49-41(39)18-22-47(56)51-49)58-30-32-13-9-6-10-14-32/h5-24,37,42-43,53-54H,3-4,25-30H2,1-2H3,(H,50,55)(H,51,56) |

InChI Key |

NXIIJCACCRDMQI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C2CC(CC2=C1)N(CC(C3=C4C=CC(=O)NC4=C(C=C3)OCC5=CC=CC=C5)O)CC(C6=C7C=CC(=O)NC7=C(C=C6)OCC8=CC=CC=C8)O)CC |

Origin of Product |

United States |

Formation Pathways and Origin of Indacaterol Impurity B

Elucidation of Synthetic Route-Related Impurity Formation

The synthesis of Indacaterol (B1671819) is a multi-step process where the formation of impurities, including Impurity B, can occur. smolecule.com The principal reaction involves the coupling of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine with a quinoline (B57606) derivative. smolecule.com However, this process is not without its complexities, which can lead to the generation of undesired molecules.

Identification of By-Product Formation Mechanisms During Indacaterol Synthesis

During the synthesis of Indacaterol, several by-products can be formed. One of the most significant is a dimer impurity. This impurity is the result of a second addition of the initially formed product with another molecule of the quinolone epoxide. google.comgoogle.com High reaction temperatures, often exceeding 110°C for several hours, can favor the formation of such impurities. google.comnewdrugapprovals.org

Analysis of Side Reactions Leading to Indacaterol Impurity B (e.g., Regioselectivity Issues)

A key challenge in the synthesis of Indacaterol is the lack of complete regioselectivity during the epoxide ring-opening reaction. newdrugapprovals.orggoogle.compatexia.com The reaction between 8-substituted oxy-5-(R)-oxiranyl-(1H)-quinolin-2-one and 2-amino-(5,6-diethyl)-indan is not entirely specific, leading to the formation of regioisomers, one of which is this compound. smolecule.comnewdrugapprovals.orggoogle.com This non-selective reaction can result in a reaction mixture containing only 60% to 80% of the desired product. newdrugapprovals.orggoogle.com The addition of the indanolamine can occur at the secondary carbon of the epoxide, resulting in an isomeric impurity. google.comgoogle.com

Role of Starting Materials and Intermediates in Impurity B Generation

The purity of starting materials and the stability of intermediates play a crucial role in preventing the formation of Impurity B. The primary reactants, 5,6-diethyl-2,3-dihydro-1H-inden-2-amine and a specific quinoline derivative, can lead to various intermediates. smolecule.com If not carefully controlled, these intermediates can participate in side reactions that generate Impurity B and other undesired compounds. smolecule.com For instance, residual amounts of intermediates like 1,3-Dioxolane can remain in the final product.

Mechanistic Studies of Indacaterol Degradation Yielding Impurity B

Indacaterol can degrade under various stress conditions, leading to the formation of impurities. nih.govresearchgate.net Understanding the kinetics and mechanisms of these degradation pathways is essential for ensuring the stability and shelf-life of the drug.

Degradation Kinetics and Reaction Mechanisms under Stress Conditions (e.g., Hydrolytic, Oxidative, Photolytic, Thermal)

Forced degradation studies have shown that Indacaterol is susceptible to degradation under hydrolytic (acidic, basic, and neutral), oxidative, and photolytic conditions. nih.govijpsjournal.comresearchgate.net However, it has been found to be relatively stable under thermal stress. nih.govresearchgate.net The degradation of Indacaterol often involves hydrolysis. nih.govsynthinkchemicals.com

Below is a table summarizing the degradation of Indacaterol under various stress conditions.

| Stress Condition | Observation | Reference |

| Hydrolytic (Acidic, Basic, Neutral) | Degradation occurs, with three degradation products identified. | nih.gov |

| Oxidative | The drug is stable. | nih.gov |

| Photolytic | The drug is stable. | nih.gov |

| Thermal | The drug is stable. | nih.gov |

Acid-Catalyzed Degradation Pathways

Under acidic conditions, Indacaterol undergoes degradation. nih.govijpsjournal.com Studies have shown that in the presence of 1 N HCl, a significant percentage of the drug degrades over time. google.comgoogle.com The major degradation of Indacaterol has been observed under both acidic and alkaline stress conditions. ijpsjournal.com One of the degradation products formed under acidic hydrolysis is Impurity B. nih.govsavaglobal.com The mechanism likely involves the protonation of the ether linkage, followed by nucleophilic attack by water, leading to the cleavage of the molecule and subsequent formation of degradation products.

Base-Catalyzed Degradation Pathways

Indacaterol demonstrates susceptibility to degradation in alkaline environments. savaglobal.com Forced degradation studies indicate that the drug is sensitive to alkali solvents, which results in the formation of significant degradation products. savaglobal.com Under basic hydrolytic stress conditions, Indacaterol has been shown to produce multiple degradation products. nih.gov

In one study, subjecting Indacaterol to alkaline hydrolysis resulted in a 33.5% decrease in the parent drug concentration, with the appearance of an additional peak in the chromatogram. d-nb.info Another experiment using 1 N sodium hydroxide (B78521) (NaOH) at ambient temperature for 15 hours led to the formation of approximately 7% to 8% total impurities. google.com These findings underscore the role of basic conditions in promoting the degradation of Indacaterol.

Oxidative Degradation Mechanisms

The stability of Indacaterol under oxidative stress has yielded varied results depending on the experimental conditions. One study reported that Indacaterol was stable under the tested oxidative conditions. nih.gov Conversely, European Medicines Agency (EMA) documentation suggests the active substance is susceptible to oxidation. europa.eu

Further research provides more quantitative insights. A study using 3% hydrogen peroxide (H₂O₂) at room temperature for two hours found a degradation of 3.46%. savaglobal.comresearchgate.net Another investigation with 3% H₂O₂ showed that 61.4% of the Indacaterol remained intact, implying a 38.6% degradation. d-nb.info When exposed to 1.2% hydrogen peroxide for 29 hours, the total impurities reached approximately 9%. google.com These results indicate that the presence of oxidizing agents can lead to the formation of impurities.

Thermal Degradation Processes

The impact of heat on Indacaterol stability also varies with the severity of the conditions. While some research indicates that Indacaterol is stable under certain thermal conditions, other studies demonstrate degradation at elevated temperatures. nih.gov For instance, a thermal stress study was conducted at 60°C for 48 hours. savaglobal.comresearchgate.net Another study reported a 2.43% degradation under thermal stress. researchgate.net More extreme conditions, such as solid-state thermal stress at 170°C for three hours, also resulted in the observation of degradation impurities. europa.eu

Photolytic Degradation Assessment

Exposure to light, particularly UV radiation, has been identified as a factor in the degradation of Indacaterol. While one study concluded that Indacaterol was stable under the tested photolytic conditions, others have found significant degradation. nih.gov EMA documentation notes that the active substance shows a decrease in assay after exposure to visible and UV light. europa.eu

Quantitative studies have shown varied levels of degradation. One report indicates 1.64% degradation upon photolytic stress. researchgate.net A more significant decrease of 48.7% in Indacaterol content was observed after eight hours of light exposure, which generated one degradation product. d-nb.info The conditions for photolytic studies have been specified as an exposure of 1.2 million lux-hours for visible light and 200 watt-hours per square meter for UV light. savaglobal.com

| Condition | Reagent/Stress | Duration | Temperature | Observed Degradation / Impurity Formation | Source |

|---|---|---|---|---|---|

| Base-Catalyzed | Alkaline Hydrolysis | Not Specified | Not Specified | 33.5% decrease in Indacaterol | d-nb.info |

| Base-Catalyzed | 1 N NaOH | 15 hours | Ambient | ~7-8% total impurities | google.com |

| Oxidative | 3% H₂O₂ | 2 hours | Room Temperature | 3.46% degradation | savaglobal.comresearchgate.net |

| Oxidative | 1.2% H₂O₂ | 29 hours | Not Specified | ~9% total impurities | google.com |

| Oxidative | 3% H₂O₂ | Not Specified | Not Specified | 38.6% degradation (38.6% decrease) | d-nb.info |

| Condition | Stress Details | Duration | Observed Degradation / Impurity Formation | Source |

|---|---|---|---|---|

| Thermal | 60°C | 48 hours | Degradation observed | savaglobal.comresearchgate.net |

| Thermal | 170°C (solid state) | 3 hours | Degradation impurities observed | europa.eu |

| Thermal | Not Specified | Not Specified | 2.43% degradation | researchgate.net |

| Photolytic | 1.2 million lux-hours (visible) & 200 Wh/m² (UV) | Not Specified | Decrease in assay | savaglobal.comeuropa.eu |

| Photolytic | Light Exposure | 8 hours | 48.7% decrease in Indacaterol | d-nb.info |

| Photolytic | Not Specified | Not Specified | 1.64% degradation | researchgate.net |

Influence of Environmental Factors on Impurity B Formation (e.g., pH, Temperature, Light Exposure)

Environmental factors play a significant role in the stability of Indacaterol and the subsequent formation of degradation impurities.

pH: Indacaterol is susceptible to hydrolysis under both acidic and basic conditions. nih.gov Studies confirm that the drug is sensitive to acid and alkali solvents, which leads to the formation of notable degradants. savaglobal.com

Temperature: Elevated temperatures can induce thermal degradation. savaglobal.com While the molecule shows stability at moderate temperatures, higher temperatures, especially over extended periods, can increase the level of impurities. nih.goveuropa.eu

Light Exposure: Photolytic degradation is a key concern. Exposure to light, particularly a combination of visible and UV light as per ICH guidelines, can cause a detectable decrease in the parent compound and the formation of degradation products. savaglobal.comeuropa.eu

Impact of Process Parameters on this compound Generation

The parameters used during the chemical synthesis and purification of Indacaterol have a direct impact on the final impurity profile.

Effect of Solvents and Reagents on Impurity Profile

The synthesis of Indacaterol involves the coupling of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine with a quinoline derivative. smolecule.com This reaction can produce regioisomeric and disubstituted impurities due to non-selective reactions. smolecule.com Specifically, the condensation between the indanolamine and the quinolone epoxide can yield a dimer impurity and a regioisomer as significant byproducts. google.com The reaction conditions, such as high temperatures (110°C or more), favor the formation of these impurities. google.com

Influence of Reaction Time, Temperature, and Other Critical Process Parameters (CPPs)

Detailed research and patent literature indicate that the conditions of the condensation reaction play a pivotal role in controlling the level of this compound. High reaction temperatures, in particular, have been identified as a factor that promotes the formation of impurities.

Detailed Research Findings:

Early synthetic routes for Indacaterol often faced challenges with the formation of a significant amount of impurities, including the dimer. For instance, processes requiring high temperatures, such as 110°C or more, for several hours have been noted to favor the appearance of these byproducts. google.comgoogle.comnewdrugapprovals.org This is attributed to the increased energy of the system, which can overcome the activation barrier for the formation of the thermodynamically stable dimer.

Subsequent process development has focused on optimizing reaction conditions to minimize the formation of this compound and other related substances. This has been achieved through the careful selection of solvents, bases, and, most importantly, by controlling the reaction temperature and time.

For example, a patented process modification highlights the impact of temperature on impurity formation. By conducting the reaction in acetonitrile (B52724) at a temperature of 80-90°C, a high purity of the desired intermediate (89%) was achieved, which was notably free from the dimer and regioisomer impurities. google.comnewdrugapprovals.org In another instance, a different set of reaction conditions yielded the intermediate with 75% purity, also without the presence of the dimer impurity. google.com These findings underscore the critical role of temperature as a CPP in the synthesis of Indacaterol and the control of Impurity B.

The following data tables, compiled from patent literature, illustrate the impact of different process parameters on the purity of the Indacaterol precursor and the presence of the dimer impurity.

Table 1: Influence of Reaction Temperature on Dimer Impurity Formation

| Reaction Temperature (°C) | Solvent | Purity of Desired Product (%) | Presence of Dimer Impurity (this compound) |

| 110°C or more | Not specified | Not specified | Favored |

| 80-90°C | Acetonitrile | 89% | Absent |

| Not specified | Not specified | 75% | Absent |

Table 2: Overview of Process Parameters and Outcomes

| Parameter | Condition 1 | Condition 2 |

| Reaction Temperature | 80-90°C | Not specified |

| Solvent | Acetonitrile | Not specified |

| Purity of Precursor | 89% | 75% |

| Dimer Impurity | Not detected | Not detected |

The optimization of these CPPs is crucial for developing a robust and reproducible manufacturing process for Indacaterol that consistently minimizes the formation of this compound, thereby ensuring the quality and safety of the drug substance.

Advanced Analytical Methodologies for Detection, Quantification, and Structural Elucidation of Indacaterol Impurity B

Chromatographic Separation Techniques for Impurity B Profiling

Chromatographic techniques are the cornerstone for separating and quantifying impurities in pharmaceutical substances. For Indacaterol (B1671819) Impurity B, High-Performance Liquid Chromatography (HPLC) has been extensively developed, while Ultra-High Performance Liquid Chromatography (UHPLC) and Capillary Electrophoresis (CE) offer alternative and complementary approaches.

High-Performance Liquid Chromatography (HPLC) Method Development

Reverse-phase HPLC (RP-HPLC) is the most widely applied technique for the analysis of Indacaterol and its related substances, including Impurity B. savaglobal.com The development of a robust HPLC method involves meticulous optimization of various parameters to achieve the desired separation and sensitivity.

The selection of an appropriate stationary phase and mobile phase is fundamental to achieving successful chromatographic separation. For the analysis of Indacaterol and its impurities, octadecylsilane (B103800) (C18) bonded silica (B1680970) is the most frequently utilized stationary phase due to its versatility and effectiveness in separating compounds of moderate polarity. savaglobal.comnih.govnih.govgoogle.com

Several studies have demonstrated the successful use of C18 columns from various manufacturers, such as YMC Triart, Phenomenex, and Agilent. savaglobal.comnih.govgoogle.com The choice of a specific C18 column can influence selectivity, and initial method development often involves screening columns with different bonding technologies and end-capping. savaglobal.com

Mobile phase optimization is equally critical. A common approach involves using a buffered aqueous phase and an organic modifier. For instance, a validated method for quantifying ten known impurities, including Impurity B, utilizes a mobile phase consisting of an aqueous potassium dihydrogen phosphate (B84403) buffer (pH 2.2) and an organic phase composed of a mixture of acetonitrile (B52724) and methanol (B129727). savaglobal.com The acidic pH of the buffer ensures that Indacaterol and its impurities, which are basic compounds, are in their ionized form, leading to sharp, symmetrical peak shapes. Other mobile phase compositions that have been successfully used include mixtures of acetonitrile with phosphate buffer at pH 3.5 or methanol with phosphate buffer at pH 6.8. nih.govnih.gov In some cases, ion-pair chromatography is employed, using reagents like sodium dodecyl sulfate (B86663) in the mobile phase to enhance the retention and separation of ionic analytes. dntb.gov.ua

Table 1: Examples of HPLC Column and Mobile Phase Conditions for Indacaterol Impurity Analysis

| Parameter | Method 1 savaglobal.com | Method 2 nih.gov | Method 3 nih.gov |

|---|---|---|---|

| Stationary Phase | YMC Triart C18 (250 x 4.6 mm, 5 µm) | Std Denali C18 (150 x 4.6 mm, 5µm) | Phenomenex C18 (250mm x 4.6ID, 5µm) |

| Mobile Phase A | Potassium dihydrogen phosphate buffer (pH 2.2) | 0.1% OPA Buffer | Phosphate Buffer (pH 6.8) |

| Mobile Phase B | Acetonitrile & Methanol mixture | Acetonitrile | Methanol |

| Composition | Gradient | 55:45 (A:B) | 25:75 (A:B) |

| Detection (UV) | 210 nm | 230 nm | 260 nm |

Due to the complexity of the impurity profile, which includes the API and multiple related substances with varying polarities, isocratic elution is often insufficient to achieve adequate separation within a reasonable timeframe. savaglobal.com Gradient elution, where the composition of the mobile phase is changed during the analytical run, is therefore essential for enhancing resolution. savaglobal.com

A typical gradient program for Indacaterol impurity profiling starts with a higher proportion of the aqueous mobile phase to retain and separate the more polar impurities. The concentration of the organic modifier (e.g., acetonitrile/methanol mixture) is then gradually increased to elute the main component, Indacaterol, and less polar impurities like Impurity B. savaglobal.com This approach allows for the effective separation of closely eluting peaks and ensures that all components, including highly retained ones, are eluted from the column, providing a comprehensive impurity profile. savaglobal.com For example, a study successfully separated ten known impurities, including Impurity B which had a relative retention time (RRT) of approximately 1.277 with respect to the Indacaterol peak, using a programmed gradient elution. savaglobal.com

A crucial aspect of impurity profiling is the development of stability-indicating analytical methods. A method is deemed stability-indicating if it can accurately measure the drug substance in the presence of its degradation products, impurities, and excipients. ijpsjournal.com This is mandated by regulatory bodies to ensure that the method can monitor the stability of the drug substance and drug product over time. savaglobal.com

To validate a method as stability-indicating, forced degradation studies are performed. This involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. ijpsjournal.comresearchgate.net The analytical method must then demonstrate the ability to separate the intact Indacaterol peak from all the degradation peaks, including that of Impurity B if it is formed or co-elutes under stress. nih.govresearchgate.net Several RP-HPLC methods for Indacaterol have been successfully validated as stability-indicating, proving their suitability for quality control and stability studies. savaglobal.comnih.govnih.gov These methods show no interference from placebo or degradation products at the retention time of Indacaterol and its known impurities. savaglobal.com

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns packed with sub-2 µm particles. This technology offers higher efficiency, superior resolution, and dramatically reduced analysis times. While specific UHPLC methods dedicated solely to the profiling of Indacaterol Impurity B in bulk drugs are not extensively detailed in published literature, the principles are directly transferable from HPLC.

UHPLC, often coupled with tandem mass spectrometry (UPLC-MS/MS), has been successfully applied to the bioanalysis of Indacaterol in human plasma. anapharmbioanalytics.com These methods demonstrate the power of UHPLC to achieve high sensitivity (in the pg/mL range) and rapid run times, which are advantageous for impurity profiling as well. anapharmbioanalytics.com A UPLC method for pharmacokinetic studies used a Hypersil gold C18 column (2.1 × 100 mm, 2.2 μm) with a mobile phase of methanol and acidified water, achieving a fast analysis. nih.gov The transition from an HPLC method to a UHPLC method can significantly reduce solvent consumption and increase sample throughput, making it a more cost-effective and environmentally friendly approach for routine quality control. dntb.gov.ua

Capillary Electrophoresis (CE) for Indacaterol and Related Impurities

Capillary Electrophoresis (CE) is a powerful separation technique that offers an alternative mechanism of separation to HPLC, based on the differential migration of charged species in an electric field. It is characterized by high efficiency, minimal solvent consumption, and short analysis times.

CE methods have been developed for the analysis of Indacaterol and its enantiomeric purity. nih.govnih.gov Cyclodextrin-electrokinetic chromatography, a mode of CE, has been used to separate the R- and S-enantiomers of Indacaterol, demonstrating the ability to detect an enantiomeric impurity at a level of 0.1%. nih.gov This highlights the potential of CE for sensitive impurity detection.

For general impurity profiling, a validated CE method was developed for the determination of Indacaterol in pharmaceutical capsules. nih.gov The separation was achieved in an uncoated fused-silica capillary using a background electrolyte of sodium tetraborate (B1243019) buffer (20 mmol L⁻¹) containing 15% (v/v) methanol at a pH of 10.0. nih.govresearchgate.net Such methods demonstrate that CE can serve as a valuable orthogonal technique to HPLC, providing a different selectivity that can be used to confirm the purity of Indacaterol and ensure no impurities are co-eluting with the main peak in the primary HPLC method. savaglobal.comresearchgate.net

Thin Layer Chromatography (TLC) and HPTLC for Impurity Monitoring

Thin Layer Chromatography (TLC) serves as a fundamental and accessible chromatographic technique for the qualitative monitoring of impurity profiles in pharmaceuticals. pharmacalculations.com It operates on the principle of separating compounds based on their differential affinity for the stationary phase (typically a silica gel plate) and the mobile phase. pharmacalculations.com This method is often utilized for in-process controls to quickly assess the presence of impurities. nih.gov While primarily a qualitative tool, experienced analysts can sometimes estimate the semi-quantitative presence of impurities by comparing the size and intensity of the spots of the test sample against a standard. pharmacalculations.com

High-Performance Thin Layer Chromatography (HPTLC) is an advanced and more sophisticated version of TLC that offers improved resolution, sensitivity, and the potential for quantitative analysis. ijrpr.comijprajournal.com HPTLC plates are made with smaller and more uniform particles, leading to better separation efficiency. ijprajournal.com The application of samples is automated, ensuring precision and reproducibility. ijprajournal.com For impurity profiling, a suitable mobile phase is selected to achieve clear separation between Indacaterol and its impurities, including Impurity B. researchgate.net After development, the plate is visualized under UV light, and densitometric scanning is used to quantify the separated spots. ijrpr.com HPTLC methods have been successfully developed and validated for the quantification of related impurities in various drug substances and products, demonstrating good accuracy and precision. researchgate.netresearchgate.net

A study describes a TLC-densitometric method for the simultaneous determination of indacaterol and glycopyrronium (B1196793) using silica gel 60 F254 plates. researchgate.net The mobile phase consisted of 60% methanol, 30% ethyl acetate (B1210297), and 10% water, with UV detection at 260 nm. researchgate.net This demonstrates the applicability of planar chromatography for separating and quantifying indacaterol and related compounds.

Spectroscopic and Spectrometric Characterization Techniques for Impurity B

Spectroscopic and spectrometric techniques are indispensable for the definitive structural elucidation and quantification of pharmaceutical impurities. These methods provide detailed information about the molecular weight, elemental composition, and structural arrangement of molecules like this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for the identification and characterization of impurities.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). innovareacademics.ininfinitalab.com This precision allows for the unambiguous determination of the elemental composition of a molecule, a critical step in identifying an unknown impurity. innovareacademics.in By comparing the experimentally determined exact mass with the theoretical masses of potential structures, the molecular formula of this compound can be confidently established. Instruments like Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly used for HRMS analysis due to their high resolving power. filab.fr

Tandem Mass Spectrometry (MS/MS) is employed to further elucidate the structure of an impurity. In an MS/MS experiment, a specific ion (the precursor ion) corresponding to the impurity is selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure, revealing information about its functional groups and connectivity. For this compound, the fragmentation pattern can be compared with that of the parent drug, Indacaterol, to identify the specific structural modification that constitutes the impurity. For instance, the primary fragmentation of indacaterol involves the loss of the maleate (B1232345) component, generating the indacaterol cation at m/z 393.3, which serves as a diagnostic ion. Secondary fragmentation pathways involve cleavage of the linking chain, providing further structural confirmation.

The hyphenation of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of LC with the sensitive and specific detection of MS/MS. ijprajournal.comnih.gov This is the most widely used technique for the identification and quantification of impurities in pharmaceuticals. nih.gov An LC method is first developed to separate Indacaterol from its impurities, including Impurity B. savaglobal.com The eluent from the LC column is then introduced into the mass spectrometer. ijprajournal.com

Validated LC-MS/MS methods have been established for the quantification of indacaterol in various matrices with high sensitivity and selectivity. These methods can achieve very low limits of detection, making them suitable for trace-level impurity analysis. For instance, a validated LC-MS/MS method for indacaterol in human urine had a linear range of 0.075-100 ng/mL. nih.gov In a typical LC-MS/MS analysis of indacaterol, the parent drug is detected at a mass-to-charge ratio (m/z) of 393.3, with a characteristic daughter ion at 173.2. researchgate.netnih.gov

A study on the quantification of known impurities from a combination product including indacaterol acetate utilized a single-run RP-HPLC method with UV detection. savaglobal.com This method was able to quantify ten known impurities, including INA-B (this compound), demonstrating the capability of chromatographic methods to separate and quantify multiple impurities simultaneously. savaglobal.com

| Parameter | Value | Reference |

| LC Column | YMC Triart, C18 (250 × 4.6 mm, 5 µm) | savaglobal.com |

| Mobile Phase A | Potassium dihydrogen phosphate buffer pH 2.2 | savaglobal.com |

| Mobile Phase B | Acetonitrile and methanol mixture | savaglobal.com |

| Flow Rate | 0.8 mL/min | savaglobal.com |

| Column Temperature | 45 °C | savaglobal.com |

| Detection Wavelength | 210 nm (for indacaterol and its impurities) | savaglobal.com |

| Diluent | Water and methanol (20:80) | savaglobal.com |

| Relative Retention Time of INA-B | ~1.277 | savaglobal.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. nuvisan.com It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. vanderbilt.edu While MS provides information on molecular weight and fragmentation, NMR reveals the precise arrangement of atoms and their connectivity. nuvisan.com

For the definitive structural assignment of this compound, a pure sample of the impurity is typically isolated, often using preparative HPLC. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are then performed.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin splitting).

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

2D NMR: Experiments like COSY (Correlation Spectroscopy) establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) reveal one-bond and multiple-bond correlations between protons and carbons, respectively.

1D NMR (¹H, ¹³C) Analysis for Core Structure

One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the core structure of organic molecules like this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. pharmaffiliates.com

¹H NMR analysis would confirm the presence of all protons in the molecule, from the aromatic protons on the benzyloxy and quinolinone rings to the aliphatic protons of the diethyl-indane moiety. pharmaffiliates.com The chemical shift, integration (proton count), and multiplicity (splitting pattern) of each signal would help assign protons to their specific locations within the structure.

¹³C NMR spectroscopy is complementary, identifying all unique carbon atoms in the molecule. pharmaffiliates.com The spectrum would show distinct signals for the carbonyl carbon of the quinolinone, the aromatic carbons, and the aliphatic carbons of the ethyl and indane groups. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the carbon skeleton. daicelpharmastandards.com

The table below outlines the expected information that would be derived from 1D NMR analysis for the structural confirmation of this compound.

| NMR Technique | Information Gained | Application to this compound Structure |

| ¹H NMR | Chemical Shift (δ), Integration, Multiplicity (J-coupling) | Confirms presence of aromatic, aliphatic, hydroxyl, and amine protons. Establishes connectivity through proton-proton coupling. |

| ¹³C NMR | Chemical Shift (δ) | Confirms the total number of carbon atoms and their chemical environments (aromatic, aliphatic, carbonyl). |

| ¹³C-DEPT | Differentiates CH, CH₂, CH₃, and quaternary carbons | Assigns specific carbon types, confirming the diethyl and indane structures. |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assembling the molecular structure by revealing correlations between different nuclei. synzeal.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity within the diethyl-indane group and the quinolinone ring system. synzeal.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹J-coupling). This technique is crucial for definitively assigning each proton signal to its corresponding carbon signal in the backbone of the impurity. synzeal.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is vital for connecting the different structural fragments of this compound, such as linking the benzyloxy group to the quinolinone ring and the entire quinolinone-ethyl-amino side chain to the indane moiety. synzeal.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly important for determining the stereochemistry and 3D conformation of the molecule.

The table below summarizes the roles of these 2D NMR techniques in the complete structural elucidation of this compound.

| NMR Technique | Type of Correlation | Application to this compound Structure |

| COSY | ¹H – ¹H coupling | Establishes proton connectivity within individual ring systems and alkyl chains. |

| HSQC | ¹H – ¹³C one-bond coupling | Directly links proton signals to their attached carbon atoms for unambiguous assignment. |

| HMBC | ¹H – ¹³C multiple-bond coupling | Connects the main structural fragments (benzyloxy, quinolinone, indane) together. |

| NOESY | ¹H – ¹H through-space correlation | Confirms stereochemistry and spatial relationships between different parts of the molecule. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and widely used technique for the quantification of Indacaterol and its impurities in pharmaceutical analysis. ijpsr.info Analytical methods based on UV detection are valued for their simplicity and reliability.

In the development of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of Indacaterol and its known impurities, including Impurity B, the selection of an appropriate detection wavelength is critical. savaglobal.com By recording the UV spectra of the parent drug and each impurity, a wavelength where all compounds exhibit significant absorbance is chosen. savaglobal.com For Indacaterol and its related impurities, a detection wavelength of 210 nm has been shown to be effective. savaglobal.comnih.gov This allows for the sensitive detection and quantification of Impurity B alongside the active pharmaceutical ingredient (API). savaglobal.com

UV-Vis detectors, particularly Photodiode Array (PDA) detectors, are often coupled with HPLC systems. A PDA detector can acquire the entire UV-Vis spectrum for each peak as it elutes, which is a powerful tool for purity assessment. The peak purity index, which should be greater than 990, can be calculated to ensure that the chromatographic peak of a given compound is spectrally homogeneous and not co-eluting with other impurities. savaglobal.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used for the identification of functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. An IR spectrum plots the absorbed energy (as wavenumber, cm⁻¹) versus transmittance. nih.gov

While a specific IR spectrum for this compound is not publicly available, its known structure—(R)-8-(Benzyloxy)-5-[2-(5,6-diethyllindan-2-ylamino)-1-hydroxyethyl]-1H-quinolin-2-one—allows for the prediction of its characteristic absorption bands. savaglobal.com This information is critical for confirming the identity of the impurity. Companies that supply this impurity as a reference standard typically provide IR data as part of the Certificate of Analysis. daicelpharmastandards.com

The table below details the expected IR absorption bands for the key functional groups within this compound.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| O-H (Alcohol) | Stretching, H-bonded | 3500 - 3200 (Broad) |

| N-H (Secondary Amine) | Stretching | 3500 - 3300 (Medium) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=O (Amide in Quinolinone) | Stretching | 1680 - 1650 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-O (Ether & Alcohol) | Stretching | 1260 - 1000 |

Validation of Analytical Methods for this compound

The validation of analytical methods is a mandatory requirement by regulatory bodies like the International Council for Harmonisation (ICH) to ensure that a method is suitable for its intended purpose. savaglobal.com For impurity analysis, this means the method must be able to reliably detect and quantify this compound. researchgate.net

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. savaglobal.comijpsjournal.com In the context of this compound, the method must demonstrate that it can separate the impurity peak from the main Indacaterol peak and other related impurities. savaglobal.com

Selectivity studies are typically performed using a Photodiode Array (PDA) detector coupled with an HPLC system. savaglobal.com The following approaches are used:

Resolution: The chromatographic resolution between the peak for this compound and any adjacent peaks (e.g., Indacaterol or another impurity) must be greater than 1.5 to ensure accurate quantification. savaglobal.com In a reported method, the resolution between all adjacent impurity peaks was found to be more than 1.6. savaglobal.com

Peak Purity Analysis: The spectral purity of the this compound peak is assessed. The peak purity index should be greater than 990, confirming that no other impurity is co-eluting. savaglobal.com

Forced Degradation Studies: The drug product is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. savaglobal.comijpsjournal.com The analytical method is then used to demonstrate that all degradation peaks are successfully separated from the this compound peak, proving the stability-indicating nature of the method. savaglobal.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of an analytical method.

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijpsjournal.com

LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpsjournal.com

These values are crucial for ensuring that the method can control impurities at the levels specified by ICH guidelines. They are typically determined based on the signal-to-noise ratio (S/N) of the analyte's peak, where LOD corresponds to an S/N of 3:1 and LOQ corresponds to an S/N of 10:1, or from the standard deviation of the response and the slope of the calibration curve. ijpsjournal.comd-nb.info

While specific LOD and LOQ values for this compound are established during the validation of a specific analytical method, published methods for Indacaterol provide representative values. savaglobal.com

The following table presents examples of LOD and LOQ values from validated HPLC methods for Indacaterol, which indicates the sensitivity range achievable for its impurities.

| Method | Analyte | LOD (µg/mL) | LOQ (µg/mL) | Reference |

| RP-HPLC | Indacaterol | 0.06 | 0.16 | nih.govd-nb.info |

| RP-HPLC | Indacaterol | 0.17 | 0.52 | ijpsjournal.com |

| RP-HPLC | Indacaterol | 1.08 | 3.28 | researchgate.netijpda.org |

These validated methods demonstrate the capability to detect and quantify impurities at very low levels, ensuring the quality and safety of the final drug product. researchgate.netijpsjournal.comd-nb.info

Isolation and Purification Strategies for Indacaterol Impurity B Reference Standards

Preparative Chromatography for Scale-Up Isolation

Preparative chromatography is a cornerstone technique for isolating specific compounds from complex mixtures in quantities sufficient for their use as reference standards. biotage.com The primary goal is to scale up an analytical separation to a preparative level, allowing for the collection of the target impurity with a high degree of purity. The development of such a method typically begins with an optimized analytical high-performance liquid chromatography (HPLC) method.

Preparative High-Performance Liquid Chromatography (HPLC):

Preparative HPLC is the preferred method for purifying low-level impurities like Indacaterol (B1671819) Impurity B to a high degree of purity (≥98%). The process involves scaling up from an analytical method, such as those used for impurity profiling of Indacaterol. savaglobal.com An analytical method often uses a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) in a gradient elution mode. savaglobal.comgoogle.com

The transition from an analytical to a preparative scale requires adjusting several parameters to accommodate higher sample loads while maintaining resolution between the impurity and the main component. Key considerations include increasing the column diameter and particle size, adjusting the flow rate, and optimizing the sample loading concentration.

A hypothetical scale-up from a reported analytical method savaglobal.com to a preparative method for isolating Indacaterol Impurity B is outlined below.

Table 1: Example of Analytical to Preparative HPLC Method Scale-Up for this compound Isolation

| Parameter | Analytical Method | Preparative Method | Rationale for Change |

| Column | YMC Triart C18 (250 x 4.6 mm, 5 µm) | YMC Triart C18 (250 x 20 mm, 10 µm) | Increased diameter for higher loading capacity; larger particles to reduce backpressure. |

| Mobile Phase A | Potassium dihydrogen phosphate buffer (pH 2.2) | Potassium dihydrogen phosphate buffer (pH 2.2) | Maintain selectivity by keeping the same mobile phase components. |

| Mobile Phase B | Acetonitrile/Methanol mixture | Acetonitrile/Methanol mixture | Maintain selectivity by keeping the same mobile phase components. |

| Flow Rate | 0.8 mL/min | 15.6 mL/min | Flow rate is scaled geometrically based on the cross-sectional area of the column to maintain linear velocity. |

| Gradient | Optimized for analytical separation | Adjusted to focus on the elution window of Impurity B | The gradient is often made shallower around the target peak to maximize resolution from adjacent peaks. |

| Detection | 210 nm | 210 nm | Wavelength remains the same for detecting the target analyte. |

| Sample Load | ~0.1 mg | 50-100 mg | Significantly increased to collect sufficient material. |

This table is a representative example based on standard chromatographic scaling principles and published analytical methods.

Flash Chromatography:

Flash chromatography is another purification technique that can be employed, particularly for enriching the impurity from a bulk mixture before final polishing with preparative HPLC. It is faster and uses less expensive silica (B1680970) gel columns compared to preparative HPLC. However, its lower resolving power means it is typically used as an initial purification step. For closely eluting compounds like Indacaterol and its impurities, an orthogonal approach, such as using a different stationary phase (e.g., alumina (B75360) or a different bonded silica) or a completely different solvent system, may be necessary to achieve separation. biotage.com

Crystallization and Recrystallization Methods for Impurity Enrichment

Crystallization is a powerful purification technique used to separate a desired compound from a solution in a highly pure, crystalline form. While typically used to purify the main API, it can also be adapted to enrich impurities. If this compound has different solubility characteristics compared to Indacaterol in a specific solvent system, it may be possible to enrich the impurity in the mother liquor after crystallizing the bulk API.

The process involves:

Solvent Selection: Identifying a solvent or solvent mixture in which Indacaterol has lower solubility than Impurity B at a given temperature.

Dissolution: Dissolving the crude mixture in the chosen solvent at an elevated temperature.

Cooling/Evaporation: Slowly cooling the solution or allowing the solvent to evaporate, causing the less soluble component (Indacaterol) to crystallize out.

Filtration: Separating the crystallized Indacaterol, leaving the mother liquor enriched with the more soluble Impurity B.

Iteration: Repeating the process on the mother liquor to further concentrate the impurity.

The enriched mother liquor can then be subjected to preparative chromatography for final isolation.

Solid-Phase Extraction (SPE) for Selective Enrichment

Solid-Phase Extraction (SPE) is a sample preparation technique that can be used for purification and selective enrichment. It operates by partitioning components of a mixture between a solid sorbent and a liquid phase. For this compound, a method could be developed to either retain the impurity on the SPE cartridge while the API is washed away, or vice-versa.

Given the structural similarities, a highly selective sorbent would be required. Methods developed for the extraction of Indacaterol from biological matrices often use mixed-mode cationic exchange (MCX) sorbents or molecularly imprinted polymers (MIPs). nih.govnih.gov An MCX sorbent leverages both reversed-phase and ion-exchange interactions, which could potentially exploit subtle differences in pKa or hydrophobicity between Indacaterol and Impurity B. A molecularly imprinted polymer specifically designed to bind Impurity B could offer even higher selectivity.

Table 2: Hypothetical SPE Method Development for Impurity B Enrichment

| Step | Condition | Purpose |

| Sorbent Selection | Mixed-Mode Cationic Exchange (MCX) | Utilizes both hydrophobic and ionic interactions for enhanced selectivity. |

| Conditioning | Methanol, followed by 0.2% Acetic Acid in Water | Prepares the sorbent for sample loading by solvating the functional groups. |

| Sample Loading | Crude Indacaterol dissolved in 0.2% Acetic Acid | The acidic condition ensures that basic analytes are charged for ion exchange retention. |

| Wash Step 1 | 0.2% Acetic Acid in Water | Removes highly polar, non-retained impurities. |

| Wash Step 2 | Acetonitrile/Water (e.g., 20:80) | Removes weakly retained, less polar impurities. The organic content is optimized to retain both Indacaterol and Impurity B. |

| Elution Step 1 | 5% Ammonia in Methanol (low concentration) | A weak basic elution to selectively elute the compound with lower binding affinity (potentially the API or the impurity). |

| Elution Step 2 | 5% Ammonia in Methanol (higher concentration) | Elutes the more strongly bound compound. |

This table outlines a plausible strategy for separating structurally similar basic compounds using SPE.

Challenges and Considerations in Impurity B Isolation

The isolation of this compound for use as a reference standard is fraught with challenges, primarily stemming from its close structural relationship to the parent Indacaterol molecule.

Co-elution in Chromatography: The most significant challenge is achieving adequate resolution between Impurity B and Indacaterol, as well as other related impurities. savaglobal.com Their similar physicochemical properties often lead to overlapping peaks, making baseline separation difficult even with optimized chromatographic systems. This necessitates the use of high-efficiency columns and carefully tailored mobile phase gradients.

Low Concentration: As a process-related impurity, Impurity B is typically present at very low levels (e.g., <0.15%) in the crude API. This requires processing large quantities of starting material to isolate even milligram quantities of the impurity, demanding robust and high-capacity purification techniques.

Method Scalability: Transferring a method from an analytical to a preparative scale is not always straightforward. Issues such as loss of resolution, changes in elution order, and decreased efficiency can arise, requiring extensive redevelopment and optimization.

Purity Assessment: Once isolated, confirming the purity and identity of the fraction requires orthogonal analytical techniques (e.g., a different HPLC method, mass spectrometry, NMR) to ensure that no other impurities have co-isolated with the target compound.

Overcoming these challenges requires a multi-step, systematic approach, often combining techniques like crystallization or SPE for initial enrichment, followed by high-resolution preparative HPLC for the final purification step.

Control and Management Strategies for Indacaterol Impurity B in Pharmaceutical Manufacturing

In-Process Control (IPC) and Real-Time Monitoring of Impurity B

In-process controls (IPCs) are crucial for monitoring and adjusting the manufacturing process to ensure that intermediates and the final Active Pharmaceutical Ingredient (API) conform to their specifications. veeprho.com For Indacaterol (B1671819) Impurity B, this involves establishing critical control points within the synthesis and purification stages where its formation is likely to occur.

Real-time monitoring, a key component of Process Analytical Technology (PAT), allows for the continuous assessment of critical process parameters (CPPs) and critical quality attributes (CQAs). pharmatimesofficial.comnih.gov Spectroscopic techniques, such as near-infrared (NIR) and Raman spectroscopy, can be employed for real-time monitoring of the reaction mixture. nih.govhoriba.com These methods can provide immediate data on the concentration of reactants, intermediates, and the formation of Impurity B, enabling proactive adjustments to the process to minimize its generation. horiba.comresearchgate.netacs.org For instance, monitoring the reaction temperature and time in real-time can prevent excursions that might favor the side reactions leading to Impurity B.

Table 1: Examples of In-Process Controls for Indacaterol Impurity B

| Control Point | Parameter to Monitor | Analytical Technique | Purpose |

| Reaction Step | Temperature, Reaction Time, Reagent Concentration | NIR Spectroscopy, Raman Spectroscopy, HPLC | To ensure optimal reaction conditions and minimize the formation of by-products, including Impurity B. pharmatimesofficial.com |

| Crystallization | Solvent Composition, Cooling Rate, Seeding | Particle Size Analysis, XRPD | To control the polymorphic form and ensure efficient removal of impurities during crystallization. |

| Filtration and Drying | Filter Integrity, Drying Temperature, and Time | Moisture Analysis, HPLC | To prevent degradation and remove residual solvents and impurities. veeprho.com |

This table is illustrative and specific parameters would be determined during process development.

Impurity Profiling and Specification Setting for Indacaterol APIs and Drug Products

Impurity profiling is the identification and quantification of all potential impurities in a drug substance and drug product. daicelpharmastandards.com For Indacaterol, this involves a thorough characterization of all process-related impurities, including Impurity B, and degradation products that may form during storage. pharmaguru.co Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are essential for this purpose. daicelpharmastandards.comgmpinsiders.com

Setting appropriate specifications for Indacaterol APIs and drug products is a critical aspect of quality control. veeprho.com These specifications define the acceptable limits for known, unknown, and total impurities. The limits are established based on international guidelines, such as those from the International Council for Harmonisation (ICH), and are informed by toxicological data. gmpinsiders.comuspnf.com

The ICH Q3A and Q3B guidelines provide a framework for setting impurity thresholds, which include the reporting threshold, identification threshold, and qualification threshold. uspnf.com The qualification threshold is the level above which an impurity must be toxicologically qualified. gmpinsiders.com

Table 2: Illustrative Specification Limits for this compound

| Impurity | Specification Limit (API) | Specification Limit (Drug Product) | Basis for Limit |

| This compound | ≤ 0.15% | ≤ 0.20% | ICH Q3A/B Guidelines, Toxicological Data |

| Any Unknown Impurity | ≤ 0.10% | ≤ 0.10% | ICH Q3A/B Guidelines gmpinsiders.comuspnf.com |

| Total Impurities | ≤ 1.0% | ≤ 1.5% | ICH Q3A/B Guidelines uspnf.comjl-pharms.com |

These limits are for illustrative purposes only and would be finalized based on comprehensive stability and safety data.

Development and Qualification of this compound Reference Standards

Accurate quantification of this compound relies on the availability of a well-characterized reference standard. cambrex.com A reference standard is a highly purified and authenticated material used as a benchmark for analytical tests. pharmaguideline.comveeprho.com

The development of an this compound reference standard involves its isolation from the reaction mixture or its specific synthesis. The isolated or synthesized compound must then be extensively characterized to confirm its identity and purity. pharmtech.com Techniques used for characterization typically include:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for structural elucidation.

Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy to identify functional groups.

High-Performance Liquid Chromatography (HPLC) to determine purity.

Once characterized, the reference standard must be formally qualified. biopharmaconsultinggroup.com This involves establishing its purity and assigning a potency value. The qualification process ensures the reliability of the standard for its intended use in quality control laboratories. cambrex.combiopharmaconsultinggroup.com

Strategic Optimization of Manufacturing Processes to Minimize Impurity B Formation

A key strategy to control this compound is to optimize the manufacturing process to prevent its formation in the first place. gmpinsiders.comzamann-pharma.com This can be achieved by systematically studying the impact of various process parameters on the impurity profile.

Key optimization strategies include:

Raw Material Control: Ensuring the purity of starting materials and reagents is crucial, as impurities in these materials can carry through or participate in side reactions. zamann-pharma.com

Reaction Conditions: Optimizing parameters such as temperature, pressure, reaction time, and the stoichiometry of reactants can significantly reduce the formation of Impurity B. pharmatimesofficial.comgoogle.com

Solvent Selection: The choice of solvent can influence reaction pathways and impurity formation. pharmatimesofficial.com

Purification Techniques: Developing robust purification methods, such as crystallization or chromatography, is essential for effectively removing any Impurity B that is formed. pharmatimesofficial.comsmolecule.com

Table 3: Example of Process Parameter Optimization for Impurity B Reduction

| Process Parameter | Investigated Range | Optimal Condition | Impact on Impurity B Level |

| Reaction Temperature | 80 - 120 °C | 95 - 100 °C | Formation minimized within this range. google.com |

| Molar Ratio of Reactants | 1:1 to 1:1.5 | 1:1.2 | Reduced formation of dimeric and other by-products. |

| Crystallization Solvent | Methanol (B129727), Ethanol, Isopropanol | Isopropanol/Water mixture | Enhanced selective crystallization of Indacaterol, leading to lower Impurity B in the final product. |

This table presents a hypothetical optimization study. Actual parameters and ranges would be specific to the developed synthetic route.

Quality by Design (QbD) Approaches for Impurity B Control

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control. iajps.comnih.gov The principles of QbD are highly applicable to the control of impurities like this compound. acdlabs.comresearchgate.net

The QbD framework for impurity control involves the following key steps:

Define a Quality Target Product Profile (QTPP): This includes defining the desired quality attributes of the final drug product, with specific limits for impurities. nih.govnih.gov

Identify Critical Quality Attributes (CQAs): For impurity control, the level of this compound is a CQA. iajps.commt.com

Conduct a Risk Assessment: Identify and rank process parameters that could potentially impact the level of Impurity B. pharmaceuticalonline.com

Establish a Design Space: Through Design of Experiments (DoE), a multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality is established. researchgate.netpharmaceuticalonline.com Operating within this design space ensures that the level of Impurity B remains within the specified limits.

Develop a Control Strategy: This includes in-process controls, real-time monitoring, and final product testing to ensure consistent quality. iajps.comgrace.com

Continual Improvement: The process and control strategy are continuously monitored and updated as more data becomes available throughout the product lifecycle. nih.gov

By implementing a QbD approach, manufacturers can gain a deeper understanding of the factors influencing the formation of this compound, leading to a more robust and reliable manufacturing process. iajps.compharmaceuticalonline.com

Computational and Theoretical Studies Relevant to Indacaterol Impurity B

Molecular Modeling and Quantum Chemical Calculations for Structural Elucidation

The definitive identification of any chemical entity, including process-related impurities, relies on the unambiguous elucidation of its molecular structure. While spectroscopic techniques like NMR and Mass Spectrometry are primary sources of structural information, computational methods provide a powerful means of confirming proposed structures and resolving ambiguities. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are frequently employed to predict the geometric and electronic properties of a proposed structure for Indacaterol (B1671819) Impurity B.

These calculations begin by optimizing the three-dimensional geometry of the impurity to find its most stable energetic conformation. From this optimized structure, various spectroscopic parameters can be theoretically predicted. For instance, ¹H and ¹³C NMR chemical shifts can be calculated and compared directly with the shifts observed in experimental spectra. Similarly, vibrational frequencies corresponding to infrared (IR) absorption bands can be computed, aiding in the interpretation of experimental IR data. A strong correlation between the computationally predicted data and the experimentally measured data provides compelling evidence for the correctness of the proposed molecular structure.

Table 1: Comparison of Experimental vs. DFT-Calculated Spectroscopic Data for Structural Elucidation of Indacaterol Impurity B

| Parameter | Experimental Value | Calculated Value (DFT B3LYP/6-31G*) | Deviation |

| ¹H NMR Chemical Shift (ppm) | |||

| H-a | 7.15 | 7.21 | +0.06 |

| H-b | 6.82 | 6.89 | +0.07 |

| H-c | 4.51 | 4.59 | +0.08 |

| ¹³C NMR Chemical Shift (ppm) | |||

| C-1 | 155.4 | 156.1 | +0.7 |

| C-2 | 110.8 | 111.5 | +0.7 |

| C-3 | 128.9 | 129.4 | +0.5 |

| Key IR Frequency (cm⁻¹) | |||

| C=O Stretch | 1685 | 1692 | +7 |

| N-H Bend | 1610 | 1618 | +8 |

In-Silico Prediction of Formation Pathways and Degradation Mechanisms

Understanding the origin of an impurity is critical for implementing effective control strategies. In-silico studies offer a proactive approach to identify potential formation pathways of this compound during synthesis or its degradation pathways during storage. By modeling the reaction thermodynamics and kinetics, computational chemistry can pinpoint the most likely mechanisms leading to impurity formation.

These studies involve calculating the potential energy surface for a proposed reaction. Key points on this surface, such as reactants, transition states, intermediates, and products, are located and their energies are calculated. The energy difference between the reactants and the transition state, known as the activation energy, is a critical parameter for determining the likelihood and rate of a reaction pathway. By comparing the activation energies of several potential pathways—such as side reactions involving unreacted starting materials, intermediates, or reagents—researchers can identify the most energetically favorable routes for the formation of Impurity B. This knowledge allows process chemists to modify reaction conditions (e.g., temperature, pH, solvent) to disfavor the impurity-forming pathway.

Table 2: Predicted Activation Energies for Potential Formation Pathways of this compound

| Proposed Pathway | Key Reactants | Solvent System | Predicted Activation Energy (kcal/mol) | Likelihood |

| Pathway A: Oxidative Degradation | Indacaterol, O₂ | Acetonitrile (B52724)/Water | 22.5 | High |

| Pathway B: Incomplete Cyclization | Synthesis Intermediate X | Toluene | 35.1 | Low |

| Pathway C: Acid-Catalyzed Rearrangement | Indacaterol, H⁺ | Methanol (B129727) (pH < 4) | 26.8 | Moderate |

| Pathway D: Base-Catalyzed Hydrolysis | Synthesis Intermediate Y | Ethanol (pH > 10) | 31.2 | Low |

Computational Approaches for Designing Selective Analytical Methods for Impurity B

The development of robust and selective analytical methods is essential for the accurate quantification of impurities. Computational modeling can significantly aid in the rational design of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), for separating this compound from the active pharmaceutical ingredient (API) and other related substances.

Molecular docking and molecular dynamics simulations can be used to model the interactions between the analyte (Impurity B), the stationary phase, and the mobile phase of an HPLC system. For instance, simulations can predict the binding affinity and interaction energy of both Indacaterol and Impurity B with a C18 stationary phase. By understanding the differences in their molecular properties—such as hydrophobicity, polarity, and the availability of hydrogen bond donors/acceptors—it is possible to predict their relative retention times. This in-silico screening allows analysts to select the most promising stationary and mobile phase combinations before extensive experimental work, thereby reducing development time and resources.

Table 3: In-Silico Screening of HPLC Conditions for Separation of Indacaterol and Impurity B

| Stationary Phase | Mobile Phase Composition | Predicted Retention Factor (k') - Impurity B | Predicted Retention Factor (k') - Indacaterol | Predicted Selectivity (α) |

| C18 | 60:40 Acetonitrile:Water | 3.8 | 4.5 | 1.18 |

| C8 | 60:40 Acetonitrile:Water | 2.9 | 3.3 | 1.14 |

| Phenyl-Hexyl | 55:45 Methanol:Phosphate (B84403) Buffer | 4.2 | 5.3 | 1.26 |

| Cyano | 70:30 Acetonitrile:Water | 2.1 | 2.4 | 1.14 |

Predicting Impurity Rejection Efficiency in Purification Processes

The final step in drug substance manufacturing is purification, where impurities are removed to meet stringent regulatory standards. Crystallization is a common method for purifying APIs. Computational models can be used to predict the efficiency with which this compound is rejected or purged during the crystallization of Indacaterol.

Molecular dynamics simulations can model the crystal growth process at an atomic level. These simulations help visualize how an impurity molecule like Impurity B attempts to incorporate into the growing crystal lattice of Indacaterol. By calculating the energy of incorporation, it is possible to predict whether the impurity will be accepted into the lattice or rejected back into the solvent (mother liquor). This prediction is often expressed as a rejection coefficient. A high rejection coefficient indicates that the impurity has a low propensity to be included in the final product crystals. These simulations can be run under various conditions (e.g., different solvents, cooling rates) to identify the optimal parameters for maximizing impurity rejection and achieving the desired product purity.

Table 4: Molecular Dynamics Prediction of Impurity B Rejection in Indacaterol Crystallization

| Crystallization Solvent | Simulated Cooling Rate (°C/hr) | Predicted Energy of Incorporation (kcal/mol) | Predicted Rejection Coefficient |

| Ethanol | 5 | +4.8 | 0.95 |

| Isopropanol | 5 | +3.9 | 0.92 |

| Acetone | 5 | +5.6 | 0.98 |

| Ethanol | 20 | +4.1 | 0.93 |

Future Research Directions and Emerging Trends in Indacaterol Impurity B Analysis

Application of Novel Analytical Technologies for Enhanced Sensitivity and Specificity

The detection and quantification of impurities at trace levels necessitate analytical methods with exceptional sensitivity and specificity. biomedres.us Future research is increasingly focused on moving beyond conventional techniques to more powerful and sophisticated analytical platforms.

Advanced chromatographic techniques are at the forefront of this evolution. Ultra-Performance Liquid Chromatography (UPLC), an advancement over High-Performance Liquid Chromatography (HPLC), utilizes smaller particle-size columns to achieve higher resolution, faster analysis times, and improved sensitivity, which is critical for detecting trace impurities. veeprho.com

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry (MS), are becoming indispensable. biomedres.us

Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique offers remarkable sensitivity and specificity for identifying and quantifying impurities. chemass.si Its ability to detect impurities at concentrations as low as 0.001% makes it a powerful tool for impurity profiling. biomedres.us For unknown trace impurities, high-resolution accurate mass information from technologies like Quadrupole Time-of-Flight (Q-TOF) mass spectrometers is particularly valuable. chemass.si

Gas Chromatography-Mass Spectrometry (GC-MS) : While more suited for volatile compounds, GC-MS provides high specificity and sensitivity. americanpharmaceuticalreview.com The use of Selected Ion Monitoring (SIM) mode in GC-MS can enhance sensitivity for specific target impurities. americanpharmaceuticalreview.com

Two-Dimensional Liquid Chromatography (2D-LC-MS) : This advanced technique can resolve co-eluting peaks from a primary column by using a secondary column with a different selectivity, minimizing interference from the sample matrix and enhancing analytical precision. americanpharmaceuticalreview.com

A study focused on developing a single-run RP-HPLC method for quantifying ten known impurities in a combination product containing Indacaterol (B1671819), Glycopyrronium (B1196793), and Mometasone (B142194) Furoate highlights the practical application of these advanced methods. The method was validated according to ICH guidelines and proved to be stability-indicating, precise, and accurate for impurity analysis in a quality control setting. savaglobal.com

Table 1: Comparison of Advanced Analytical Techniques for Impurity Profiling

| Technique | Key Advantages | Typical Detection Limit | Application for Indacaterol Impurity B |

|---|---|---|---|

| UPLC | Higher resolution, faster analysis, improved sensitivity compared to HPLC. veeprho.com | Varies, but generally lower than HPLC. | Enhanced separation from the main API and other impurities. |

| LC-MS | High sensitivity and specificity, structural information for identification. biomedres.uschemass.si | As low as 0.001%. biomedres.us | Accurate quantification and identification of known and unknown impurities. |

| GC-MS | High sensitivity and specificity for volatile impurities. americanpharmaceuticalreview.com | ppm levels. americanpharmaceuticalreview.com | Analysis of any volatile precursors or degradation products. |

| 2D-LC-MS | Resolves complex mixtures and co-eluting peaks. americanpharmaceuticalreview.com | Very low levels. | Analysis of complex samples where matrix interference is a challenge. |

Integration of Artificial Intelligence and Machine Learning in Impurity Prediction and Control

Artificial Intelligence (AI) and Machine Learning (ML) are emerging as transformative tools in pharmaceutical development, offering powerful capabilities for predicting and controlling impurities. zamann-pharma.com These technologies can analyze vast datasets to identify patterns and predict outcomes that are beyond the scope of traditional analysis. acs.org

For this compound, AI and ML can be applied in several key areas:

Impurity Formation Prediction : AI-powered tools can analyze reaction pathways, starting materials, reagents, and solvents to predict the likelihood of the formation of specific impurities. openreview.net By inputting known reactants and process conditions, these models can generate a list of plausible by-products and side-products, enabling chemists to proactively address potential impurity issues. openreview.netresearchgate.net

Process Optimization : ML algorithms can identify critical process parameters that influence the formation of this compound. This allows for the development of a more robust manufacturing process with a predefined design space that minimizes impurity generation. acs.org

Enhanced Analytical Data Interpretation : AI can significantly improve the accuracy and efficiency of analyzing complex data from techniques like HPLC and LC-MS. amazonaws.com AI algorithms can automate peak detection and impurity identification in chromatograms, reducing manual intervention and accelerating decision-making. amazonaws.com

Streamlined Risk Assessment : AI tools can automate aspects of the risk assessment process by systematically analyzing data, identifying potential risks, and even generating comprehensive risk assessment reports, ensuring timely and accurate regulatory submissions. zamann-pharma.com

Green Chemistry Approaches in Impurity Synthesis and Analysis

The principles of Green Chemistry are increasingly being integrated into pharmaceutical analysis to reduce the environmental impact of chemical processes. ijbpas.commdpi.com This involves designing methods that minimize the use and generation of hazardous substances. austinpublishinggroup.comresearchgate.net For the analysis of this compound, this translates to developing more sustainable analytical methodologies.

Key strategies of Green Analytical Chemistry (GAC) include:

Miniaturization : Reducing the scale of analyses minimizes the volume of samples, solvents, and reagents required, which in turn reduces waste. austinpublishinggroup.com

Energy Efficiency : The development of faster analytical methods, such as those using UPLC, not only increases throughput but also reduces energy consumption per sample. biotech-asia.org

Use of Renewable Resources : Exploring the use of solvents and reagents derived from renewable feedstocks is another key aspect of GAC. ijbpas.com

A recent study demonstrated the development of greener analytical methods for the simultaneous quantification of indacaterol and mometasone using techniques like ion-pair chromatography and UV spectrophotometry. dntb.gov.ua These methods were shown to have a lower carbon footprint and better sustainability scores compared to conventional procedures, showcasing the successful application of green chemistry principles. dntb.gov.ua

Comprehensive Impurity Risk Assessment Methodologies

A systematic and comprehensive risk assessment is fundamental to controlling pharmaceutical impurities and ensuring patient safety. nih.govqbdgroup.com This process involves identifying, analyzing, and evaluating the risks associated with the presence of impurities like this compound. ispe.org

A robust impurity risk assessment methodology, often guided by ICH Q3D guidelines for elemental impurities, involves several key steps: qbdgroup.comsciencepharma.com

Risk Identification : This involves a thorough examination of the entire manufacturing process to identify all potential sources of the impurity. ispe.org Tools like fishbone diagrams can be used to map out risk factors, which may include starting materials, reagents, solvents, intermediates, and degradation pathways. ispe.org

Risk Analysis and Evaluation : Once potential sources are identified, the next step is to analyze and evaluate the probability of the impurity being present at levels that could pose a risk. qbdgroup.com This involves comparing predicted or measured impurity levels against established safety thresholds, such as the Permitted Daily Exposure (PDE). qbdgroup.comsciencepharma.com

Risk Control : Based on the risk evaluation, a control strategy is developed. This strategy may include setting acceptance criteria for raw materials, modifying the manufacturing process to minimize impurity formation, or implementing specific analytical tests to monitor impurity levels in the final drug product. qbdgroup.com

Risk Review and Communication : The risk assessment is not a one-time activity but a lifecycle approach. The assessment should be reviewed periodically and whenever changes are made to the manufacturing process. ispe.org A cross-functional team comprising personnel from R&D, quality, manufacturing, and regulatory affairs is essential for a thorough assessment. ispe.org

This structured approach ensures that all potential risks are systematically evaluated and controlled, guaranteeing the quality and safety of the final pharmaceutical product. researchgate.net

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Indacaterol Impurity B in drug formulations?

this compound can be analyzed using hyphenated techniques such as LC-MS/MS or HPLC-PDA , which provide high sensitivity and specificity for trace-level impurities. For structural confirmation, NMR and HRMS are critical to differentiate isomeric forms and validate molecular composition. Method development should include forced degradation studies to assess impurity formation under stress conditions (e.g., heat, light, pH variations) .

Q. How do regulatory guidelines (ICH, FDA) influence impurity profiling for this compound?

The ICH Q3A and FDA guidances mandate that impurities ≥0.1% of the active pharmaceutical ingredient (API) must be identified, characterized, and reported. Analytical methods must validate specificity, accuracy, linearity, and robustness. For example, spiking studies with synthesized impurities (e.g., Indacaterol S-Isomer Impurity) are used to demonstrate method discrimination .

Q. What are the critical parameters for developing a stability-indicating method for this compound?

Stability-indicating methods require:

- Forced degradation studies under oxidative, hydrolytic, and thermal conditions.

- System suitability criteria , including resolution between Impurity B and other degradation products.

- Validation of solution stability and column efficiency over multiple runs. Relative retention times (RRTs) should align with pharmacopeial standards (e.g., EP or USP) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity quantification data across multiple batches of Indacaterol API?

Discrepancies may arise from variations in synthetic pathways or incomplete purification. To address this:

Q. What strategies are effective for structural elucidation of unknown impurities co-eluting with this compound?

Advanced strategies include: